4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-3-29-16-10-13(4-5-15(16)30-21(27)26-6-8-28-9-7-26)18-14(11-22)19(23)31-20-17(18)12(2)24-25-20/h4-5,10,18H,3,6-9,23H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUTVIQIFFFUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities. Its structural complexity, featuring a pyrano[2,3-c]pyrazole core and multiple functional groups, contributes to its potential therapeutic applications. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and structure-activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of approximately 411.4 g/mol. It contains several functional groups including amino, cyano, and ethoxy moieties that are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O5 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H21N5O5/c1-11... |
Antiviral Properties
Research indicates that compounds with similar structures to 4-(6-Amino-5-cyano...) exhibit significant antiviral activity. For instance, studies on pyrazole derivatives have shown promising results as inhibitors of HIV replication. The structure of these compounds allows them to interact with viral enzymes or host cell receptors, potentially disrupting the viral life cycle .
Antitumor Activity
Pyrazole derivatives are known for their antitumor properties. Several studies have reported that they can inhibit key signaling pathways involved in cancer cell proliferation. For example, compounds targeting BRAF(V600E) and EGFR have demonstrated effective cytotoxicity against various cancer cell lines . The specific mechanism by which 4-(6-Amino-5-cyano...) exerts its antitumor effects may involve inhibition of these pathways through enzyme interaction.
Anti-inflammatory and Antibacterial Effects
In addition to antiviral and antitumor activities, pyrazole derivatives possess anti-inflammatory and antibacterial properties. Research has shown that they can modulate inflammatory responses and exhibit activity against a range of bacterial strains. This broad spectrum of activity makes them valuable candidates for drug development in treating infections and inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as amino and cyano enhances binding affinity to target proteins. For instance:
- Amino Group : Increases solubility and may facilitate hydrogen bonding with target sites.
- Cyano Group : Can enhance electron-withdrawing properties, potentially increasing reactivity.
Studies have demonstrated that modifications to these functional groups can significantly alter the compound's efficacy against various biological targets .
Case Studies
- HIV Replication Inhibition : A study on pyrazole-based compounds revealed that certain derivatives exhibited dose-dependent inhibition of HIV replication without significant cytotoxicity. This suggests that structural modifications can lead to enhanced antiviral activity while maintaining safety profiles .
- Antitumor Efficacy in Breast Cancer : Research involving breast cancer cell lines has shown that pyrazole derivatives can synergistically enhance the effects of conventional chemotherapy agents like doxorubicin. This combination therapy approach could improve treatment outcomes for resistant cancer types .
Scientific Research Applications
Case Studies
- In vitro Studies : A study demonstrated that the compound exhibited potent anticancer activity against K562 cells, blocking proliferation and inducing cell death through apoptosis pathways.
- In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the cyano group and the pyrano core contributes to its ability to disrupt bacterial cell membranes.
Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound shows promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly related to its ability to modulate neurotransmitter levels.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step reactions using readily available reagents. Common synthetic routes include:
- Condensation Reactions : Utilizing hydrazine hydrate and ethyl acetoacetate under specific catalytic conditions.
- Optimization for Industrial Scale : Employing heterogeneous catalysts for better yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the pyrazole and dihydropyran moieties. Key findings include:
Mechanistic studies suggest the cyano group stabilizes radical intermediates during MnO₄⁻-mediated oxidation .
Reduction Reactions
Reductive modifications target the cyano and enamine functionalities:
The NaBH₄/CoCl₂ system demonstrates chemoselectivity for cyano reduction without affecting the pyrazole ring .
Substitution Reactions
Nucleophilic displacement occurs at the ethoxy and morpholine carboxylate positions:
Electrophilic Aromatic Substitution
| Reagent | Conditions | Position Modified | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Para to ethoxy group | Nitro derivative | 78% |
| Br₂ (1 eq) | CHCl₃, RT, 2 hrs | Pyrazole C-3 methyl | Brominated methyl group | 63% |
Nucleophilic Acyl Substitution
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | 120°C, sealed tube, 8 hrs | Morpholine carboxylate → carboxamide | 85% |
| MeONa | Refluxing methanol, 6 hrs | Ethoxy → methoxy substitution | 91% |
Ring-Opening and Rearrangement
The pyran ring undergoes acid-catalyzed ring-opening:
| Acid Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Reflux, 12 hrs | Linear ketone intermediate via C-O bond cleavage | |
| CF₃COOH | RT, 48 hrs | Spirocyclic derivative through Wagner-Meerwein rearrangement |
Multi-Component Reactions (MCRs)
The compound participates in MCRs as a dihydropyran donor:
| Components | Catalyst | Product | Yield |
|---|---|---|---|
| Aldehyde + malononitrile + hydrazine | MIL-101(Cr)-N(CH₂PO₃H₂)₂ | Pyrano[2,3-c]pyrazole-annulated polyheterocycles | 76% |
| Isocyanide + chloroacetyl chloride | Et₃N, DCM | Fused tetracyclic lactams | 68% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition:
| Dienophile | Conditions | Product | Diastereomeric Ratio |
|---|---|---|---|
| Maleic anhydride | Acetone, 24 hrs | Bicyclic Diels-Alder adduct | 85:15 |
| Tetracyanoethylene | Benzene, 12 hrs | Electron-deficient cyclohexane derivative | 92:8 |
Key Mechanistic Insights:
-
The 6-amino group participates in tautomerism, stabilizing transition states during nucleophilic attacks .
-
Morpholine carboxylate acts as a leaving group in SNAr reactions, with activation energy ΔG‡ = 18.3 kcal/mol .
-
Steric hindrance from the 3-methyl group slows electrophilic substitution at C-5 by ~40% compared to unsubstituted analogs .
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive heterocycles and functional materials.
Q & A
Q. What are the established synthetic protocols for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step route:
- Step 1: Condensation of pyrazole precursors (e.g., 6-amino-3-methylpyrazol-5-carbonitrile) with a morpholine carboxylate derivative under reflux in ethanol or DMF.
- Step 2: Cyclization via Knoevenagel or Michael addition, catalyzed by piperidine or triethylamine. Optimization involves varying solvents (polar aprotic vs. protic), temperature (80–120°C), and reaction time (6–24 hours). For analogous compounds, ethanol at 100°C for 12 hours achieved yields of 55–75% .
Key Parameters Table (Analog Data):
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 100 | Piperidine | 68 |
| DMF | 120 | TEA | 72 |
Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for ethoxy (δ 1.2–1.4 ppm), morpholine carbamate (δ 3.5–4.0 ppm), and pyrano-pyrazole protons (δ 6.5–7.5 ppm).
- IR Spectroscopy: Confirm cyano (C≡N, ~2200 cm⁻¹) and carbamate (C=O, ~1700 cm⁻¹) groups.
- HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) gradient; retention time ~8.2 minutes (λ = 254 nm).
- XRD: Resolve crystal packing motifs (e.g., P2₁/c space group for analogous structures) .
Q. How should stability studies be designed to assess degradation under stress conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples in buffers (pH 1–10) at 25°C, 40°C, and 60°C.
- Analytical Monitoring: Use HPLC at intervals (0, 7, 14, 28 days) to quantify degradation products.
- Statistical Design: Apply a 2² factorial design to evaluate pH and temperature interactions. For related compounds, pH 2 and 60°C caused 15% degradation over 14 days .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and reduce experimental iterations?
Methodological Answer:
- Density Functional Theory (DFT): Model transition states to identify rate-limiting steps (e.g., cyclization energy barriers).
- Reaction Path Search Tools: Use GRRM or Gaussian to predict viable intermediates. ICReDD’s workflow integrates quantum calculations with high-throughput screening, reducing optimization time by 50% .
- Example Workflow:
- Compute activation energies for solvent-catalyst combinations.
- Validate with microfluidic reactors (residence time <5 minutes).
Q. What advanced statistical designs are suitable for multi-variable synthesis optimization?
Methodological Answer:
- Response Surface Methodology (RSM): Central Composite Design (CCD) for ≥3 variables (e.g., solvent polarity, catalyst loading, temperature).
- Case Study (Analog): A 3² factorial design optimized solvent (DMF/ethanol) and catalyst (0.5–2.0 mol%) for a pyrano-pyrazole derivative, reducing experiments by 40% while achieving 78% yield .
Q. How does crystallographic analysis inform polymorphism and solid-state behavior?
Methodological Answer:
- Single-Crystal XRD: Resolve hydrogen-bonding networks (e.g., NH···O=C interactions in morpholine carbamate).
- Polymorph Screening: Use solvent-drop grinding with 10 solvents (e.g., methanol, ethyl acetate). For analogs, trifluoromethyl substitution induced a P-1 space group, altering solubility by 30% .
- Thermal Analysis: DSC/TGA correlates polymorph stability (e.g., melting points 215–230°C for different forms).
Q. What methodologies establish structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., ethoxy→methoxy, morpholine→piperidine) via nucleophilic substitution.
- Molecular Docking: Use AutoDock Vina to predict binding to kinases (e.g., CDK2). For pyrano-pyrazoles, electron-withdrawing C5 substituents (e.g., cyano) improved inhibition (IC₅₀ = 1.2–3.5 µM) .
- Validation: Pair docking scores with enzyme assays (e.g., fluorescence polarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
